molecular formula C15H16F3NO B5472185 1-cinnamoyl-3-(trifluoromethyl)piperidine

1-cinnamoyl-3-(trifluoromethyl)piperidine

Cat. No.: B5472185
M. Wt: 283.29 g/mol
InChI Key: KGACJAACYQJDGL-CMDGGOBGSA-N
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Description

“1-cinnamoyl-3-(trifluoromethyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a trifluoromethyl group (CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It is related to 3-(Trifluoromethyl)piperidine, which is a compound used in laboratory chemicals .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of PyPzH with 3-(trifluoromethyl)cinnamoyl chloride to produce 1-[3-(trifluoromethyl)cinnamoyl]-3-(pyridin-2-yl)pyrazole . This compound can then be involved in a variety of reactions such as reduction, phosphorylation, alkylation under Friedel-Craft conditions, and Ugi-type reactions, producing a diversity of α-trifluoromethyl piperidinic derivatives .

Safety and Hazards

The safety data sheet for the related compound 3-(Trifluoromethyl)piperidine indicates that it is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)13-7-4-10-19(11-13)14(20)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGACJAACYQJDGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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